2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

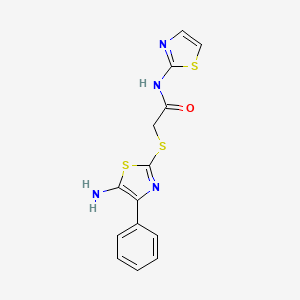

2-((5-Amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a thiazole-based compound featuring a central acetamide bridge. The molecule comprises two distinct thiazole rings: one substituted with an amino group and a phenyl moiety at positions 5 and 4, respectively, and the other a simple thiazol-2-yl group. This compound is of interest due to its modular design, which allows for structural optimization in drug discovery, particularly in targeting enzymes or receptors that recognize thiazole motifs .

Properties

IUPAC Name |

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS3/c15-12-11(9-4-2-1-3-5-9)18-14(22-12)21-8-10(19)17-13-16-6-7-20-13/h1-7H,8,15H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVPCRKEYZXEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)NC3=NC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the thiazole intermediate.

Formation of the Thioether Linkage: The thioether linkage is formed by reacting the amino-thiazole intermediate with a suitable thiol compound.

Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where the thioether intermediate reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can target the thiazole rings or the acetamide group, leading to the formation of different reduced products.

Substitution: The amino and phenyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions can be facilitated by reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thiazole rings or the acetamide group.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:

- Synthesis and Testing : Compounds derived from thiazole have been synthesized and tested against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). One study found that certain derivatives demonstrated strong selectivity against these lines, with IC50 values indicating potent activity .

| Compound | Cell Line Tested | IC50 Value (μM) | Activity |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | Strong anticancer |

| Compound 20 | U251 (glioblastoma) | <10 | High activity |

Neuroprotective Effects

Thiazole-based compounds have shown promise in neuroprotection, particularly regarding Alzheimer's disease:

- Mechanism of Action : These compounds may inhibit cholinesterase activity and amyloid-beta aggregation, which are critical in Alzheimer's pathology. Studies suggest that thiazole derivatives can ameliorate oxidative damage and neuroinflammation .

Metabolic Disorders

The compound has also been investigated for its role as a PPARγ agonist:

- PPARγ Activation : Research has demonstrated that certain thiazole derivatives can activate PPARγ, a receptor involved in glucose and lipid metabolism. This suggests potential applications in treating metabolic disorders such as diabetes .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

- Anticancer Efficacy : A study synthesized novel thiazole-integrated compounds that exhibited potent activity against multiple cancer cell lines, outperforming standard treatments like cisplatin .

- Neuroprotective Studies : In vitro studies showed that thiazole derivatives significantly reduced amyloid-beta levels and improved cognitive function in animal models of Alzheimer's disease .

- Metabolic Studies : Thiazole compounds were shown to enhance insulin sensitivity in diabetic models, indicating a potential therapeutic pathway for metabolic syndrome .

Mechanism of Action

The mechanism of action of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to various biological effects, depending on the specific targets involved. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Thiazole/Thiadiazole Cores

Several analogs share the thioacetamide-thiazole backbone but differ in substituent patterns:

- Benzothiazole-Isoquinoline Derivatives (): Compounds like 4k–4p incorporate a benzothiazole linked to dihydroisoquinoline, yielding higher melting points (240.6–260.1°C) compared to simpler thiazoles. Their HPLC purity (90.8–94.8%) and yields (71.83–86.40%) suggest robust synthetic routes, though their biological profiles may diverge due to the bulky isoquinoline moiety .

- Thiadiazole-Ureido Derivatives () : Compounds 4g–4j feature a 1,3,4-thiadiazole core with ureido substituents. These exhibit lower melting points (261–267°C) than the target compound, likely due to reduced crystallinity from flexible ureido groups. GC-MS data (e.g., 4g: calc. 456.56, exp. 456.44) confirm structural integrity .

Bioisosteric Replacements

- Oxadiazole vs. Thiazole (): Oxadiazole-containing compounds (e.g., 4a–4l) mimic thiazole hydrogen-bonding capacity but exhibit distinct electronic profiles. For instance, oxadiazole’s higher electronegativity may enhance receptor binding in some contexts, as noted in studies where oxadiazole improved pharmacological activity .

- Pyridine/Thiopyridine Scaffolds (): Compounds like 1c (thiazol-2-yl acetamide) and 2c (morpholinophenyl-pyridine) retain the thioacetamide linkage but use pyridine cores. These hybrids demonstrate broader spectral absorption (e.g., IR νmax 1700–1659 cm⁻¹ for C=O) and variable melting points (e.g., 273–275°C for 8c) .

Functional Group Modifications

- Nitro/Cyano Substitutions (): Compound 8c () includes a nitro group on benzothiazole and a cyano-pyrimidinone, yielding a higher melting point (273–275°C) and distinct IR peaks (2221 cm⁻¹ for CN). Similarly, 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide () shows how electron-withdrawing groups (Cl, NO₂) influence stability and reactivity .

- Amino vs. Ureido Groups (): The target’s 5-amino group contrasts with ureido-substituted analogs (e.g., 4g–4j), which introduce hydrogen-bond donors. This difference may impact solubility (ureido groups increase polarity) and target engagement .

Data Tables for Key Comparators

Biological Activity

The compound 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that features multiple heterocyclic structures, specifically thiazole and acetamide functional groups. Its unique combination of these moieties suggests significant potential for various biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Notable Features

- Thiazole Moiety : Known for its role in various pharmacological activities.

- Amino Group : Enhances interaction with biological targets.

- Thioether Linkage : Increases reactivity and potential bioactivity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : Reacting a suitable α-haloketone with thiourea under acidic conditions.

- Introduction of Amino Group : Via nitration followed by reduction.

- Thioether Formation : Reacting the thiazole derivative with a suitable thiol.

- Amide Coupling : Introducing the thiazolylacetamide moiety through an amide coupling reaction.

Antitumor Activity

Research has shown that compounds similar to this compound exhibit considerable antitumor activity. For instance, studies involving thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 1.61 ± 1.92 | Significant cytotoxicity |

| Compound B | A431 (skin cancer) | 1.98 ± 1.22 | Comparable to standard drugs |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The thiazole ring can interact with enzymes, potentially inhibiting their function.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through reactive oxygen species (ROS) generation .

- Binding Affinity Enhancement : The amino group may form hydrogen bonds with biological molecules, increasing binding affinity.

Case Studies

Several studies have evaluated the biological activity of thiazole-containing compounds:

- Anticancer Screening :

- Inhibition Studies :

Q & A

Basic: What are the standard synthetic routes for preparing 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves coupling 5-amino-4-phenylthiazole-2-thiol with an activated acetamide derivative. Key steps include:

- Thiol-alkylation : Reacting the thiol group with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) .

- Amide bond formation : Using coupling agents like EDCI/HOBt or direct acylation with acyl chlorides in pyridine .

- Purification : Recrystallization from ethanol or methanol yields pure compounds.

Characterization : Intermediates are validated via melting point analysis, FT-IR (amide C=O stretch at ~1650–1700 cm⁻¹), and ¹H/¹³C NMR (e.g., thiazole proton signals at δ 6.8–7.5 ppm and acetamide carbonyl at δ ~170 ppm) .

Basic: How are preliminary biological activities of this compound evaluated in academic research?

Initial screening often includes:

- Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi .

- Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition : Testing against targets like PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric methods, leveraging the thiazole moiety’s role in binding active sites .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

SAR strategies involve:

- Substituent modulation : Introducing electron-withdrawing groups (e.g., -NO₂, -Br) on the phenyl ring to enhance antimicrobial potency .

- Heterocycle replacement : Swapping the thiazol-2-yl group with triazole or benzimidazole to improve solubility and target affinity .

- Bioisosteric substitution : Replacing the acetamide linker with sulfonamide or urea to alter pharmacokinetic properties .

Key findings: Fluorinated aryl groups improve metabolic stability, while bulkier substituents reduce cytotoxicity .

Advanced: What crystallographic techniques elucidate the molecular interactions of this compound with biological targets?

- Single-crystal X-ray diffraction : Resolves hydrogen-bonding patterns (e.g., N–H⋯N interactions between the thiazole NH and enzyme active sites) .

- Docking simulations : Molecular docking (AutoDock Vina) identifies binding poses in PFOR’s hydrophobic pockets, with RMSD validation against crystallographic data .

- Thermal analysis : Differential scanning calorimetry (DSC) confirms stability under physiological conditions, correlating with in vivo efficacy .

Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be systematically addressed?

Contradictions arise from:

- Assay variability : Standardize protocols (e.g., fixed cell lines, incubation times) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .

- Solubility issues : Use co-solvents (DMSO ≤1%) or nanoformulations to ensure compound dispersion .

- Metabolic interference : Conduct hepatic microsome assays to assess metabolite interference .

Resolution : Multi-lab reproducibility studies and meta-analyses of published IC₅₀ values .

Advanced: What computational approaches predict the pharmacokinetic and toxicity profiles of derivatives?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- QSAR modeling : Machine learning (e.g., Random Forest) correlates substituent electronegativity with toxicity (e.g., hepatotoxicity) .

- Molecular dynamics (MD) : Simulates binding stability over 100 ns to prioritize derivatives with sustained target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.